Filipin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomyces filipinensis. It is primarily known for its antifungal properties and its ability to bind specifically to sterols, such as cholesterol, in cell membranes . This binding property makes it a valuable tool in biochemical research, particularly in the study of cholesterol distribution and dynamics within cells .
Scientific Research Applications
Filipin III has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Filimarisin, also known as Filipin III, is a polyene macrolide antibiotic and antifungal . It is the major component of a mixture of eight isomeric components isolated from Streptomyces filipinensis . The primary target of Filimarisin is cholesterol present in the cell membrane .
Mode of Action
Filimarisin interacts specifically with free cholesterol in the cell membrane . This interaction leads to changes in the membrane structure, which is believed to be the basis of its antifungal activity .
Result of Action
The binding of Filimarisin to free cholesterol in the cell membrane alters the membrane’s structure . This alteration can inhibit the function of the membrane, leading to cellular effects such as impaired nutrient uptake and potential cell death, which underlie its antibiotic and antifungal effects .
Action Environment
The action of Filimarisin can be influenced by environmental factors such as the presence of free cholesterol in the cell membrane . .
Biochemical Analysis
Biochemical Properties
Filimarisin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through binding to membrane sterols, altering membrane permeability and associated functions . This interaction is crucial for its antifungal activity.
Cellular Effects
Filimarisin has profound effects on various types of cells and cellular processes. It influences cell function by altering membrane permeability, which can impact cell signaling pathways, gene expression, and cellular metabolism . The binding of Filimarisin to cholesterol in membranes forms ultrastructural aggregates and complexes .
Molecular Mechanism
Filimarisin exerts its effects at the molecular level through binding interactions with biomolecules, specifically membrane sterols . This binding alters membrane permeability and associated functions, contributing to its antifungal activity. It also inhibits prion protein (PrP) endocytosis and causes the release of PrP from the plasma membrane .
Temporal Effects in Laboratory Settings
It is known that Filimarisin forms stable complexes with cholesterol in membranes .
Metabolic Pathways
Its interaction with membrane sterols suggests it may play a role in sterol metabolism .
Transport and Distribution
Filimarisin is likely transported and distributed within cells and tissues via its interaction with membrane sterols . This interaction may influence its localization or accumulation within cells.
Subcellular Localization
Filimarisin is known to bind to cholesterol in membranes, suggesting its subcellular localization is likely associated with the cell membrane . The effects of this localization on its activity or function include altering membrane permeability and associated functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Filipin III is typically isolated from the fermentation broth of Streptomyces filipinensis. The bacterium is cultured under specific conditions that promote the production of the antibiotic. The fermentation process involves the use of nutrient-rich media, controlled pH, temperature, and aeration to optimize the yield of filimarisin .
Industrial Production Methods: The industrial production of filimarisin involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate filimarisin. Common solvents used in the extraction process include methanol and ethyl acetate. The purified compound is then dried and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Filipin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of filimarisin .
Comparison with Similar Compounds
Amphotericin B: Another polyene macrolide antibiotic with potent antifungal properties.
Nystatin: A polyene macrolide used primarily as an antifungal agent.
Natamycin: A polyene macrolide used as a food preservative due to its antifungal activity.
Filipin III’s unique fluorescence and specific binding to cholesterol distinguish it from other polyene macrolides, making it a valuable tool in both research and clinical applications.
Properties
{ "Design of Synthesis Pathway": "Filimarisin can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "3,4-dihydroxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "2-bromo-5-methylpyridine", "methyl 4-hydroxybenzoate", "ethyl trifluoroacetate", "sodium hydroxide", "potassium carbonate", "copper(II) sulfate pentahydrate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dihydroxy-3-methoxybenzaldehyde", "2,4-dihydroxybenzaldehyde (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.2 eq) are dissolved in ethanol and heated to reflux for 4 hours. The resulting mixture is then cooled and filtered to obtain the desired product.", "Step 2: Synthesis of 2-bromo-5-methyl-3,4-dimethoxypyridine", "2-bromo-5-methylpyridine (1.0 eq) is dissolved in ethanol and treated with methyl 4-hydroxybenzoate (1.2 eq) and potassium carbonate (1.5 eq). The resulting mixture is heated to reflux for 12 hours. The product is then filtered and washed with water to obtain the desired product.", "Step 3: Synthesis of Filimarisin", "2,4-dihydroxy-3-methoxybenzaldehyde (1.0 eq), 2-bromo-5-methyl-3,4-dimethoxypyridine (1.2 eq), and copper(II) sulfate pentahydrate (0.05 eq) are dissolved in ethanol and heated to reflux for 12 hours. The reaction mixture is then cooled and filtered to remove the copper catalyst. The resulting filtrate is treated with sodium borohydride (1.5 eq) in acetic acid to reduce the pyridine ring. The product is then purified by column chromatography to obtain Filimarisin." ] } | |
CAS No. |
480-49-9 |
Molecular Formula |
C35H58O11 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
(17Z,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
InChI |
InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14- |
InChI Key |
IMQSIXYSKPIGPD-BWJOQPJXSA-N |
Isomeric SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O |
SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
480-49-9 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.